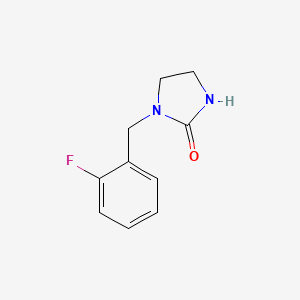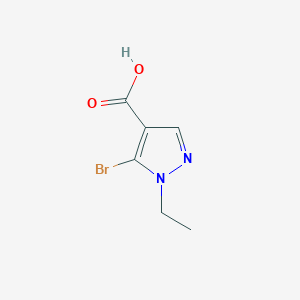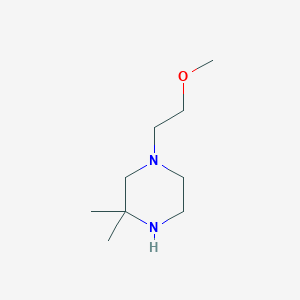
2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, also known as TBZTD, is a benzothiazole derivative that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-chloro-N-(benzothiazol-2-yl)benzamide has been synthesized and characterized, with a focus on its crystalline structure. The structure of this compound was investigated using IR, 1H- and 13C-NMR spectroscopy, and single-crystal X-ray diffraction. This analysis is crucial for understanding its potential applications in scientific research (Ćaleta et al., 2008).
Antitumor Activity
Research has been conducted on similar compounds to 2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, showing significant antitumor effects. This includes the study of various benzothiazole derivatives, demonstrating their ability to inhibit the in vitro growth of human tumor cells. Such findings suggest potential therapeutic applications in cancer treatment (Ostapiuk et al., 2017).
Neuroprotective and CNS Effects
A series of 1,3-benzothiazol-2-yl benzamides, closely related to the compound , were prepared and evaluated for their neuroprotective properties. These compounds showed activity in anticonvulsant tests and did not exhibit neurotoxicity or liver toxicity, indicating their potential for treating neurological disorders (Rana et al., 2008).
Antimicrobial Activity
Benzothiazole derivatives have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit significant antibacterial activities against both gram-positive and gram-negative bacteria. This suggests their potential use in the development of new antimicrobial agents (Obasi et al., 2011).
properties
IUPAC Name |
2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-10-6-2-1-5-9(10)13(18)17-14-16-11-7-3-4-8-12(11)19-14/h1-2,5-6H,3-4,7-8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPFFULZBJETKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,4'-piperidine]](/img/structure/B3003576.png)

![3-(4-(1H-pyrrol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3003582.png)




![5-[(2-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3003591.png)

